molecular formula C10H6N2 B12859001 4-Ethynyl-2,7-naphthyridine

4-Ethynyl-2,7-naphthyridine

Cat. No.: B12859001
M. Wt: 154.17 g/mol
InChI Key: GABNPZPRQYVNTQ-UHFFFAOYSA-N
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Description

4-Ethynyl-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an ethynyl group attached at the 4-position, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,7-naphthyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,7-naphthyridine.

    Ethynylation: The ethynyl group is introduced at the 4-position using a palladium-catalyzed Sonogashira coupling reaction. This reaction involves the use of an ethynyl halide and a palladium catalyst under basic conditions.

    Purification: The product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydro or tetrahydro naphthyridines.

    Substitution: Formation of substituted naphthyridines with various functional groups.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,7-naphthyridine is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways:

Properties

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

4-ethynyl-2,7-naphthyridine

InChI

InChI=1S/C10H6N2/c1-2-8-5-12-7-9-6-11-4-3-10(8)9/h1,3-7H

InChI Key

GABNPZPRQYVNTQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=CN=CC2=CN=C1

Origin of Product

United States

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